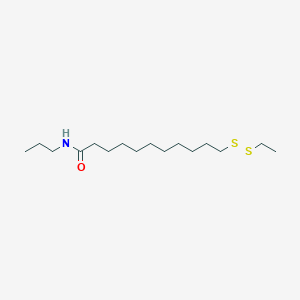
11-(Ethyldisulfanyl)-N-propylundecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-(Ethyldisulfanyl)-N-propylundecanamide is an organic compound characterized by the presence of an ethyldisulfanyl group and a propylundecanamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Ethyldisulfanyl)-N-propylundecanamide typically involves the reaction of an appropriate amine with an ethyldisulfanyl-containing precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
11-(Ethyldisulfanyl)-N-propylundecanamide can undergo several types of chemical reactions, including:
Oxidation: The ethyldisulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bond, yielding thiol derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amine or carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyldisulfanyl group can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
科学的研究の応用
11-(Ethyldisulfanyl)-N-propylundecanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways, particularly those involving disulfide bonds.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 11-(Ethyldisulfanyl)-N-propylundecanamide involves its interaction with molecular targets, such as enzymes or receptors, through its ethyldisulfanyl and amide groups. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit or activate specific enzymes, thereby influencing metabolic processes or signaling pathways.
類似化合物との比較
Similar Compounds
- 11-(Methyldisulfanyl)-N-propylundecanamide
- 11-(Butyldisulfanyl)-N-propylundecanamide
- 11-(Ethyldisulfanyl)-N-butylundecanamide
Uniqueness
11-(Ethyldisulfanyl)-N-propylundecanamide is unique due to its specific ethyldisulfanyl group, which imparts distinct chemical properties compared to similar compounds
特性
CAS番号 |
575455-21-9 |
|---|---|
分子式 |
C16H33NOS2 |
分子量 |
319.6 g/mol |
IUPAC名 |
11-(ethyldisulfanyl)-N-propylundecanamide |
InChI |
InChI=1S/C16H33NOS2/c1-3-14-17-16(18)13-11-9-7-5-6-8-10-12-15-20-19-4-2/h3-15H2,1-2H3,(H,17,18) |
InChIキー |
OQDDNLYKKQSWLF-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)CCCCCCCCCCSSCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


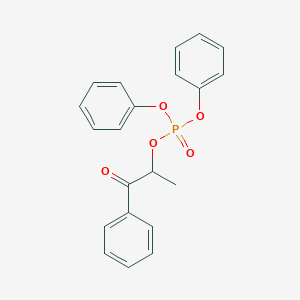
![1-[2-(3-Nitrophenyl)-2-oxoethyl]-4-(thiophen-2-yl)pyrimidin-1-ium bromide](/img/structure/B14235161.png)
![2-Bromo-N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide](/img/structure/B14235180.png)

![N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14235192.png)
![4-[(4-Morpholinophenyl)sulfamoyl]benzoic acid](/img/structure/B14235193.png)
![(1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride](/img/structure/B14235205.png)
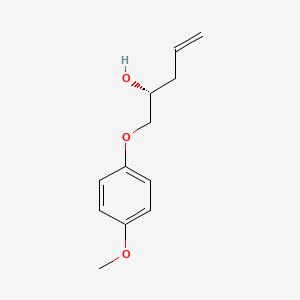
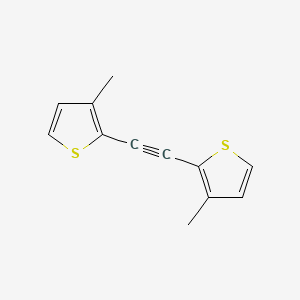
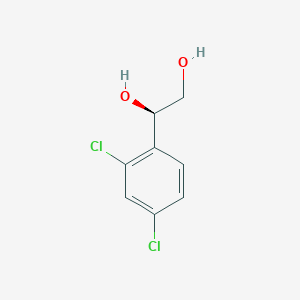


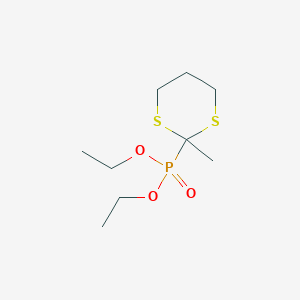
![Methanesulfonamide, N-[(1S)-1-phenylpropyl]-](/img/structure/B14235237.png)
